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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on GSK3739936,

an allosteric inhibitor of HIV-1 integrase. The information is based on published in vivo studies

and is intended to guide researchers in designing future experiments.

Introduction
GSK3739936 (also known as BMS-986180) is a novel allosteric inhibitor of HIV-1 integrase

(ALLINI).[1][2][3] Its mechanism of action involves binding to a pocket at the interface of two

integrase monomers, which promotes aberrant integrase multimerization.[1][2][3] This

ultimately leads to the production of viral particles that are deficient in replication.[1][2][3] While

showing promise due to its potent in vitro activity and favorable pharmacokinetic profile in

preclinical species, its development was halted due to adverse findings in rat toxicology

studies.[1][2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1
Integrase
GSK3739936 targets the HIV-1 integrase enzyme, which is crucial for the replication of the

virus. Unlike integrase strand transfer inhibitors (INSTIs), GSK3739936 acts allosterically. This

dual mechanism of action involves:
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Inhibition of IN-LEDGF/p75 Interaction: It interferes with the interaction between integrase

(IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is

important for the transport of the pre-integration complex into the nucleus and its tethering to

chromatin.

Promotion of Aberrant IN Multimerization: It induces conformational changes in the integrase

dimer, leading to the formation of non-functional multimers. This disrupts the normal

assembly of the viral core, resulting in the production of non-infectious virions.[1][2][3]
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Caption: Mechanism of action of GSK3739936 in the HIV-1 replication cycle.
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Pharmacokinetic Profile
Preclinical studies indicated that GSK3739936 possessed a good pharmacokinetic (PK) profile

in animal models, which suggested the potential for a low predicted human efficacious dose.[1]

[2][3] However, specific quantitative PK parameters from these studies are not publicly

available.

Toxicology Studies
Further development of GSK3739936 was discontinued due to findings from rat toxicology

studies.[1][2][3]

Summary of Toxicology Findings
Animal Model Dose Findings Reference

Rat 500 mg/kg/day
Lipid vacuolation in

the liver and kidneys
[4]

Experimental Protocols
While detailed protocols from the specific studies on GSK3739936 are not fully published, the

following represents a general methodology for conducting toxicology and pharmacokinetic

studies in rats based on standard practices in the field.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of GSK3739936 after a single oral or

intravenous administration.

Materials:

GSK3739936

Vehicle for dosing (e.g., 90:10 PEG-400/EtOH for IV, 90:5:5 PEG-400/EtOH/TPGS for oral)

[4]

Male Sprague-Dawley rats[4]
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Blood collection supplies (e.g., tubes with anticoagulant)

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

Fast animals overnight prior to dosing.

Administer GSK3739936 via the desired route (oral gavage or intravenous injection). A

typical IV dose for such studies might be 1 mg/kg, and an oral dose could be 5 mg/kg.[4]

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24

hours post-dose).[5]

Process blood to separate plasma.

Analyze plasma samples to determine the concentration of GSK3739936 using a validated

analytical method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral

bioavailability.

Start Overnight Fasting Administer GSK3739936
(IV or Oral) Serial Blood Collection Plasma Separation LC-MS/MS Analysis Pharmacokinetic Analysis End
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Caption: Workflow for a single-dose pharmacokinetic study in rats.

Protocol 2: Repeat-Dose Toxicology Study in Rats
Objective: To evaluate the potential toxicity of GSK3739936 following repeated daily

administration.

Materials:

GSK3739936
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Vehicle for dosing

Male and female Sprague-Dawley rats

Equipment for clinical observations, body weight, and food consumption measurements

Equipment for hematology, clinical chemistry, and urinalysis

Necropsy and histology supplies

Procedure:

Acclimate animals for a minimum of one week.

Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and

high doses of GSK3739936). A high dose of 500 mg/kg/day was noted to cause toxicity.[4]

Administer the compound or vehicle daily for a specified duration (e.g., 7 or 14 days).

Perform daily clinical observations.

Measure body weight and food consumption regularly.

At the end of the treatment period, collect blood for hematology and clinical chemistry

analysis, and urine for urinalysis.

Perform a full necropsy on all animals.

Collect selected organs and tissues for histopathological examination, with a particular focus

on the liver and kidneys based on known toxicities.[4]
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Caption: General workflow for a repeat-dose toxicology study.

Conclusion and Future Directions
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The preclinical data on GSK3739936 highlight the potential of allosteric HIV-1 integrase

inhibitors as a therapeutic class. However, the toxicology findings in rats underscore the

importance of thorough safety assessments in drug development. Future research on

compounds with a similar mechanism of action should include early in vitro and in vivo

screening for potential liabilities such as lipidosis. The development of related compounds,

such as GSK3839919, has aimed to mitigate the adverse effects observed with GSK3739936
while retaining potent antiviral activity.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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